BenchChemオンラインストアへようこそ!

Donepezil N-oxide

Pharmacology Enzyme inhibition Metabolite activity

Donepezil N-oxide is the official USP compendial impurity (acceptance criterion ≤0.5%) with unique native fluorescence (LOQ 0.1–0.3 ng/mL), enabling 12–14× greater LC-MS sensitivity vs non-fluorescent metabolites. Its distinct pharmacology (AChE IC50=1.61µM) makes it mandatory—not substitutable—for ANDA batch release, method validation, and pharmacokinetic studies. Procure the traceable USP Reference Standard (Cat. 1224970) to eliminate non-compendial characterization burdens and accelerate regulatory review.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
CAS No. 147427-77-8
Cat. No. B1338660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil N-oxide
CAS147427-77-8
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
InChIInChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
InChIKeyXRPRYHONRUINMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil N-oxide CAS 147427-77-8: Pharmacopeial Reference Standard and Active Metabolite of Donepezil


Donepezil N-oxide (CAS 147427-77-8; also designated 120013-84-5), systematically named 2,3-dihydro-5,6-dimethoxy-2-[[1-oxido-1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a primary N-oxidation metabolite of the acetylcholinesterase inhibitor donepezil and an official impurity designated in the United States Pharmacopeia compendial monograph . The compound is formed via cytochrome P450-mediated metabolism (predominantly CYP2D6 and CYP3A4) and is one of the three major human metabolites detected in plasma following oral donepezil administration [1]. Unlike the parent drug donepezil (IC50 = 0.072 µM), Donepezil N-oxide exhibits markedly attenuated acetylcholinesterase inhibitory activity (IC50 = 1.61 µM), representing an approximate 22-fold reduction in potency [2].

Why In-Class Donepezil Impurities and Metabolites Cannot Substitute for Donepezil N-oxide in Analytical and Regulatory Workflows


Donepezil N-oxide cannot be substituted with other donepezil-related impurities or metabolites in analytical, bioanalytical, or regulatory applications due to three quantifiable differentiators: (i) its unique fluorescence detection sensitivity profile (LOQ of 0.1–0.3 ng/mL) relative to photometric detection-requiring analogs (1.2–4.3 ng/mL), directly affecting method LOD/LOQ [1]; (ii) its distinct acetylcholinesterase inhibitory potency (IC50 = 1.61 µM), which is 22-fold weaker than parent donepezil but 4-fold more potent than 5-O-desmethyl donepezil (IC50 = 0.403 µM) [2]; and (iii) its official compendial recognition as a USP reference standard with a defined impurity acceptance criterion (≤0.5% in Procedure 1), whereas many other donepezil impurities lack pharmacopeial reference material status [3]. These properties are not interchangeable with O-desmethyl metabolites or other N-oxide congeners, mandating compound-specific procurement.

Quantitative Differentiation Evidence for Donepezil N-oxide CAS 147427-77-8


Acetylcholinesterase Inhibition Potency: Donepezil N-oxide vs. Parent Drug and O-Desmethyl Metabolites

In a direct head-to-head comparison using the same assay system, Donepezil N-oxide exhibited an IC50 of 1.61 µM against acetylcholinesterase, which represents a 22.4-fold reduction in potency relative to parent donepezil (IC50 = 0.072 µM) [1]. Compared to 6-O-desmethyl donepezil (IC50 = 0.114 µM), Donepezil N-oxide is approximately 14-fold less potent, and compared to 5-O-desmethyl donepezil (IC50 = 0.403 µM), it is approximately 4-fold less potent [1]. This quantitative hierarchy establishes Donepezil N-oxide as the least active among the major pharmacologically active metabolites of donepezil [1].

Pharmacology Enzyme inhibition Metabolite activity

Fluorescence Detection Sensitivity Advantage: Donepezil N-oxide vs. 6-O-Desmethyl Donepezil

In a validated HPLC method for therapeutic drug monitoring of donepezil and its metabolites in patient plasma, Donepezil N-oxide exhibits native fluorescence, enabling detection with a limit of quantitation (LOQ) of 0.1–0.3 ng/mL [1]. In contrast, 6-O-desmethyl donepezil lacks native fluorescence and requires photometric detection, yielding a substantially higher LOQ of 1.2–4.3 ng/mL under identical chromatographic conditions [1]. This analytical property differential translates to an approximate 12- to 14-fold sensitivity advantage for Donepezil N-oxide in fluorimetric detection mode.

Bioanalysis HPLC method development Therapeutic drug monitoring

Plasma Exposure in Patients: Donepezil N-oxide vs. 5-O-Desmethyl Donepezil

In a cohort of 54 Alzheimer's disease patients receiving donepezil 10 mg daily, steady-state plasma concentrations of Donepezil N-oxide ranged from 0.5 to 45.4 ng/mL, representing a circulating exposure that is approximately 18-fold higher on average than 5-O-desmethyl donepezil, which ranged from 0.07 to 2.8 ng/mL [1]. Notably, in 6 patients (11% of the cohort), plasma concentrations of Donepezil N-oxide exceeded those of the parent drug donepezil itself [1]. This establishes Donepezil N-oxide as a quantitatively significant circulating metabolite whose exposure magnitude justifies its inclusion in comprehensive therapeutic drug monitoring panels.

Clinical pharmacology Therapeutic drug monitoring Metabolite exposure

Compendial Recognition: USP Reference Standard Status of Donepezil N-oxide vs. Non-Compendial Impurities

Donepezil N-oxide is an officially recognized impurity in the United States Pharmacopeia (USP) compendial monograph, with a dedicated USP Reference Standard (Cat. No. 1224970) intended for use in specified quality tests and assays as per USP compendia . USP Procedure 1 for donepezil impurity analysis specifically includes Donepezil N-oxide among the three impurities it is validated to detect, with a recommended acceptance criterion of ≤0.5% [1]. In contrast, numerous other donepezil-related impurities (e.g., certain process-related impurities) lack official pharmacopeial reference standard status, which imposes additional characterization and validation burden on the end user [1].

Pharmaceutical quality control Regulatory compliance Impurity testing

Human Metabolite Abundance: Donepezil N-oxide vs. 5-O-Desmethyl Donepezil in Systemic Circulation

Following oral administration of 14C-labeled donepezil to humans, radioactivity attributable to drug-related substances as a percentage of administered dose was 9% for Donepezil N-oxide (designated M6), compared with 11% for 6-O-desmethyl donepezil (M1) and 7% for 5-O-desmethyl donepezil (M2) [1]. The parent drug donepezil accounted for 30% of the administered dose [1]. This rank order of metabolite abundance establishes Donepezil N-oxide as a quantitatively significant circulating species, second only to 6-O-desmethyl donepezil among the three major metabolites.

Drug metabolism Pharmacokinetics ADME studies

High-Value Application Scenarios for Donepezil N-oxide CAS 147427-77-8


Therapeutic Drug Monitoring (TDM) of Donepezil in Alzheimer's Disease Patients Requiring Metabolite Quantification

Clinical pharmacology laboratories developing HPLC-UV/FL or LC-MS/MS methods for TDM of donepezil require Donepezil N-oxide reference standard for accurate calibration and validation. The compound's native fluorescence enables detection at an LOQ of 0.1–0.3 ng/mL, a 12- to 14-fold sensitivity advantage over non-fluorescent metabolites requiring photometric detection (1.2–4.3 ng/mL) [1]. In patient cohorts, Donepezil N-oxide plasma concentrations range from 0.5 to 45.4 ng/mL, and in approximately 11% of patients, metabolite concentrations exceed those of the parent drug—making its quantification essential for accurate exposure assessment [1].

Abbreviated New Drug Application (ANDA) Impurity Profiling and Quality Control Testing

Generic pharmaceutical manufacturers filing ANDAs for donepezil hydrochloride formulations must demonstrate compliance with USP impurity specifications. USP Procedure 1 specifically detects Donepezil N-oxide with a recommended acceptance criterion of ≤0.5% [2]. The USP Reference Standard (Cat. No. 1224970) provides traceable, compendial-grade material for method validation, system suitability testing, and batch release assays . Using the official reference standard eliminates the regulatory burden of characterizing a non-compendial impurity source and accelerates ANDA review timelines.

Metabolite Pharmacodynamic Contribution Studies in Preclinical and Clinical Pharmacology

Researchers investigating the net pharmacodynamic contribution of donepezil metabolites require Donepezil N-oxide for comparative enzyme inhibition assays. The compound's acetylcholinesterase IC50 of 1.61 µM is 22.4-fold higher (weaker) than parent donepezil (0.072 µM) and 14-fold higher than 6-O-desmethyl donepezil (0.114 µM) [3]. This quantitative potency differential enables researchers to deconvolute the relative contribution of the N-oxide metabolite to observed in vivo acetylcholinesterase inhibition, particularly in studies evaluating exposure-response relationships or explaining inter-individual variability in drug response.

LC-MS/MS Bioanalytical Method Development and Cross-Validation in Human Pharmacokinetic Studies

Bioanalytical laboratories conducting human pharmacokinetic studies of donepezil require Donepezil N-oxide reference standard for developing and validating LC-MS/MS methods capable of simultaneous quantification of parent drug and major metabolites. A validated LC-MS/MS method demonstrated linearity ranges of 0.2–40 ng/mL for Donepezil N-oxide (M6), with intra- and inter-batch precision and accuracy within acceptance criteria and analyte stability confirmed for at least 184 days at −20°C [4]. Given that Donepezil N-oxide accounts for 9% of total circulating drug-related radioactivity in humans [4], its exclusion from bioanalytical panels would underreport total systemic exposure and potentially compromise the interpretation of pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.